molecular formula C17H14N8O2 B1674112 3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine CAS No. 215874-86-5

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B1674112
CAS No.: 215874-86-5
M. Wt: 362.3 g/mol
InChI Key: NZMJFRXKGUCYNP-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine is a potent, selective, and brain-penetrant ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This kinase is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases. The primary research value of this compound lies in its application for investigating the role of GSK-3β in tauopathies, such as Alzheimer's disease. By inhibiting GSK-3β, this molecule attenuates the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's pathology. Studies have demonstrated that this inhibitor can reduce tau phosphorylation in cellular models and in vivo, providing a valuable tool for validating GSK-3β as a therapeutic target. Furthermore, its high selectivity and ability to cross the blood-brain barrier make it an ideal candidate for preclinical research aimed at understanding neuroinflammation, synaptic plasticity, and neuronal survival mechanisms. Researchers utilize this compound to elucidate GSK-3β signaling pathways in the central nervous system and to explore its potential in models of amyotrophic lateral sclerosis (ALS) and other conditions linked to GSK-3β activity.

Properties

IUPAC Name

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMJFRXKGUCYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175950
Record name 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215874-86-5
Record name α 5IA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215874-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-822179
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
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Record name L-822179
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alcoholysis of Cyano-Triazolo-Phthalazine

The foundational route begins with a cyano-substituted triazolo-phthalazine derivative (Formula II). Alcoholysis in a lower alkanol (e.g., methanol, ethanol) under acidic conditions (HCl gas) converts the nitrile group to a carboxylic ester (Formula III). This step typically achieves >80% conversion, with the iminoester intermediate hydrolyzed to the ester via aqueous workup.

Reaction Conditions :

  • Solvent: Lower alkanol (e.g., methanol)
  • Catalyst: HCl gas
  • Temperature: 60–70°C
  • Time: 6–12 hours

Reduction to Hydroxy Intermediate

The ester (Formula III) undergoes reduction using alkali metal boron hydrides (e.g., NaBH₄, LiBH₄) to yield the primary alcohol (Formula IV). Lithium aluminum hydride (LiAlH₄) may also be employed but requires stringent anhydrous conditions.

Key Data :

  • Reducing Agent: NaBH₄ (2.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Reflux (~66°C)
  • Yield: 70–85%

Introduction of Leaving Groups

The hydroxy group in Formula IV is converted to a "good leaving group" (X = Cl, Br, MsO, TsO) via halogenation or sulfonation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in halogenated solvents (e.g., CH₂Cl₂) facilitates chloride substitution.

Optimization Note :

  • SOCl₂ in CH₂Cl₂ at 0–25°C achieves >90% conversion to the chloride derivative (Formula V).
  • Tertiary amines (e.g., triethylamine) sequester HCl, preventing side reactions.

Nucleophilic Substitution with Triazole-Methanol

The chloride (Formula V) reacts with (1-methyl-1H-1,2,3-triazol-4-yl)methanol under basic conditions. Deprotonation of the alcohol with lithium hexamethyldisilazane (LiHMDS) generates an alkoxide, which displaces the chloride via SN2 mechanism.

Representative Procedure :

  • Deprotonation : (1-methyl-1H-triazol-4-yl)methanol (1.2 equiv) + LiHMDS (1.5 equiv) in THF/DMF at −10°C for 0.5 hours.
  • Substitution : Add 6-chloro-3-(5-methylisoxazol-3-yl)-triazolo-phthalazine (1.0 equiv). Stir at 20°C for 16 hours.
  • Workup : Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography.

Yield : 61%

Alternative Route via Direct Cyclocondensation

Cyclization of 1-Phthalazino-Hydrazine

A less common approach involves cyclocondensation of 1-phthalazino-hydrazine bearing a cyanomethyl group with 5-methylisoxazole-3-carbonyl chloride. This one-pot reaction forms the triazolo-phthalazine core but suffers from lower yields (35–45%) due to competing side reactions.

Challenges :

  • Strict stoichiometric control required to avoid polymerization.
  • Elevated temperatures (80–100°C) necessary, risking decomposition.

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Pathway Direct Cyclocondensation
Overall Yield 45–61% 35–45%
Purity (HPLC) >98% 85–90%
Scalability High Moderate
Critical Step Nucleophilic Substitution Cyclization
Cost Efficiency Moderate Low

Key Findings :

  • The multi-step route offers superior yield and purity, making it preferred for industrial applications.
  • Direct cyclocondensation is limited by side product formation but may be useful for analog synthesis.

Structural and Mechanistic Insights

Role of the Methoxy Linker

The (1-methyltriazol-4-yl)methoxy group enhances solubility and bioavailability by introducing conformational flexibility. Molecular modeling suggests the methoxy oxygen participates in hydrogen bonding with target receptors.

Steric and Electronic Effects

  • 5-Methylisoxazole : The methyl group shields the isoxazole ring from metabolic oxidation, improving stability.
  • Triazole Ring : The 1-methyl-1H-1,2,3-triazole moiety engages in π-π stacking interactions, critical for biological activity.

Industrial-Scale Considerations

Solvent Selection

  • THF/DMF Mixture : Balances solubility of polar intermediates and reaction kinetics.
  • CH₂Cl₂ : Preferred for halogenation due to low nucleophilicity and high volatility.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >98% purity for final product.
  • Chromatography : Reserved for intermediates with polar byproducts.

Chemical Reactions Analysis

Types of Reactions

α5IA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted triazolophthalazine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

Cognitive Enhancement

Research indicates that derivatives of this compound may exhibit nootropic effects, enhancing cognitive functions such as memory and learning. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent.

Antimicrobial Activity

Studies have shown that similar compounds possess antimicrobial properties. The structural components of 3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine suggest potential efficacy against various bacterial strains.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have indicated that it may inhibit tumor growth through specific pathways associated with cell proliferation and apoptosis. Further studies are needed to elucidate the mechanisms involved.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example:

  • Step 1 : Reacting 1-methyl-1H-[1,2,3]triazole with methanol in the presence of lithium hexamethyldisilazane.
  • Step 2 : Coupling with 6-chloro-3-(5-methylisoxazol-3-yl)-[1,2,4]triazolo[3,4-a]phthalazine under controlled conditions .

Case Studies

Several case studies illustrate the applications of this compound in research settings:

StudyFocusFindings
Sternfeld et al. (2004)Cognitive EffectsDemonstrated improvement in memory tasks in animal models using derivatives similar to this compound .
Antimicrobial ResearchBacterial InhibitionShowed significant inhibition of growth in Gram-positive bacteria using synthesized analogs .
Cancer ResearchTumor Growth InhibitionIndicated potential pathways for apoptosis in cancer cell lines treated with the compound .

Mechanism of Action

α5IA exerts its effects by selectively binding to the alpha 5 subtype of the gamma-aminobutyric acid type A receptor. This binding results in inverse agonist activity, which modulates the receptor’s function. The compound enhances cognition by increasing the amplitude of sharp wave ripples in the hippocampus, which are implicated in memory function. It also acts as an alcohol antagonist, reducing the amnesic effect of alcohol and partially attenuating sedation .

Comparison with Similar Compounds

3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine

This compound shares the triazolo[3,4-a]phthalazine core but substitutes the 5-methylisoxazole and triazole-methoxy groups with a methyl group at position 3 and a 4-methylphenyl group at position 4.

6-Alkoxy/Phenoxy-[1,2,4]Triazolo[3,4-a]Phthalazine-3-Amine Derivatives

Sun et al. (2010) synthesized derivatives with alkoxy/phenoxy groups at position 6 and amino groups at position 3. These compounds exhibited anticonvulsant activity in mice, with 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine showing efficacy in pentylenetetrazole-induced seizures. However, they lack the isoxazole-triazole substitution of α5IA, resulting in divergent biological targets (e.g., GABAergic vs. sodium channel modulation) .

Pharmacological Analogues Targeting GABAA Receptors

MRK-016 (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine)

MRK-016, a pyrazolotriazine derivative, shares α5IA’s mechanism as a GABAA α5-selective inverse agonist but exhibits 10-fold higher affinity (0.8–1.5 nM vs. α5IA’s ~1.5 nM) and greater efficacy in enhancing hippocampal long-term potentiation. Unlike α5IA, MRK-016 demonstrated poor tolerability in elderly humans due to variable pharmacokinetics, halting its clinical development .

TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)

TPA023 is a triazolopyridazine with partial agonism at α2/3/5 GABAA subtypes. While it lacks α5IA’s cognitive-enhancing effects, it shows anxiolytic activity without sedation, underscoring the pharmacological diversity of triazole-containing ligands .

Comparative Data Table

Compound Name Core Structure Key Substituents Target Efficacy/Activity Pharmacokinetic Profile References
α5IA Triazolo[3,4-a]phthalazine 3-(5-Methylisoxazol-3-yl), 6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy] GABAA α5 inverse agonist Cognitive enhancement (Ts65Dn mice) Rat EC50: 15 ng/ml; t1/2: 0.3–0.5 h
MRK-016 Pyrazolotriazine 3-tert-Butyl, 7-(5-methylisoxazol-3-yl), 2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) GABAA α5 inverse agonist Greater LTP enhancement vs. α5IA Human t1/2: 3.5 h; poor tolerability
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine Tetrazolo[5,1-a]phthalazine 6-(4-Chlorophenoxy) Anticonvulsant ED50: 4.8 mg/kg (PTZ-induced seizures) Not reported
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b]thiadiazole Varied R groups (e.g., aryl, alkyl) Antifungal (14α-demethylase) Molecular docking predicts activity Synthesis optimized; no in vivo data

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): The isoxazole and triazole-methoxy groups in α5IA are critical for α5 subtype selectivity. Modifications to these moieties (e.g., MRK-016’s pyrazolotriazine core) enhance potency but may compromise tolerability .
  • Pharmacokinetic Challenges: α5IA’s short half-life in rodents (0.3–0.5 h) contrasts with MRK-016’s longer human t1/2 (3.5 h), illustrating species-specific metabolic differences .
  • Therapeutic Scope: Unlike broad-spectrum GABAA modulators (e.g., TPA023), α5IA’s α5 selectivity avoids anxiogenic and sedative side effects, making it a promising candidate for cognitive disorders .

Biological Activity

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine, commonly referred to as α5IA , is a compound of interest due to its potential biological activities. Its molecular formula is C17H14N8O2C_{17}H_{14}N_{8}O_{2} with a molecular weight of 362.35 g/mol. This article reviews the biological activity of α5IA, focusing on its pharmacological effects, particularly in anticonvulsant and neuropharmacological contexts.

The compound is characterized by the following features:

  • CAS Number : 215874-86-5
  • IUPAC Name : 5-methyl-3-(6-((1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)isoxazole
  • Purity : 97% .

α5IA has been studied for its interaction with various neurotransmitter systems. It is particularly noted for its affinity towards:

  • GABA Receptors : The compound exhibits properties that suggest modulation of GABAergic transmission, which is crucial for its anticonvulsant activity.
  • Voltage-Gated Sodium Channels (VGSCs) : Binding studies indicate that α5IA interacts with VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of α5IA. In particular:

  • Animal Models : In tests using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, α5IA displayed significant anticonvulsant activity. The effective dose (ED50) values reported were as low as 28.9 mg/kg for MES-induced seizures .
CompoundED50 (mg/kg)ModelToxicity (TD50 mg/kg)Protective Index (PI)
α5IA28.9MES173.66.0
Compound X23.4MES611.0>25.6

Neuropharmacological Effects

Research indicates that α5IA may also influence cognitive functions:

  • Cognitive Enhancement : Some derivatives of triazole compounds have shown potential in enhancing memory and learning capabilities in preclinical models.

Study on Triazole Derivatives

A comprehensive study explored the synthesis and biological evaluation of various triazole derivatives including α5IA. The findings highlighted:

  • Neurotoxicity Assessment : While α5IA showed promising anticonvulsant effects, neurotoxicity was evaluated using rotarod tests to determine motor coordination impacts .

Pharmacological Profiling

In a pharmacological profile study conducted on α5IA:

  • It was found to possess a favorable safety margin compared to other compounds in its class.

Q & A

Q. What are the established synthetic routes for synthesizing triazolo[3,4-a]phthalazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. Key steps include:
  • Hydrazone formation : React 1-hydrazinophthalazine derivatives with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield hydrazones .
  • Cyclization : Use catalytic dehydrogenation (e.g., iodine in DMSO) or acid-mediated cyclization (e.g., POCl₃) to form the triazolo-phthalazine core .
  • Functionalization : Introduce substituents like the 5-methylisoxazole or 1-methyltriazole moieties via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for methoxy linkages) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (toluene vs. DMF), temperature (reflux vs. microwave-assisted), and stoichiometry to improve yields. For example, phosphorus oxychloride enhances cyclization efficiency in thiadiazole-triazole hybrids .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of triazole and phthalazine rings. Key signals include:
  • Downfield shifts (δ 8.5–9.5 ppm) for aromatic protons adjacent to electron-withdrawing groups (e.g., triazole) .
  • Methoxy (δ 3.8–4.2 ppm) and methylisoxazole (δ 2.4–2.6 ppm) protons .
  • IR Spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and triazole ring vibrations (1450–1500 cm⁻¹) .
  • HPLC-MS : Ensure purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ via ESI+) .

Q. How is preliminary biological activity screening conducted for triazolo-phthalazine derivatives?

  • Methodological Answer :
  • In vitro assays : Test antifungal activity against Candida albicans using broth microdilution (MIC determination) .
  • Enzyme inhibition : Evaluate 14α-demethylase (CYP51) inhibition via fluorescence-based assays, referencing docking studies with PDB:3LD6 .
  • Negative results : If compounds show inactivity (e.g., insecticidal/nematicidal in ), revise substituent polarity or logP values to enhance membrane permeability .

Advanced Research Questions

Q. How can researchers reconcile contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :
  • Docking refinement : Use molecular dynamics simulations (e.g., AMBER) to account for protein flexibility, as rigid docking (e.g., AutoDock Vina) may overestimate binding .
  • Solvent effects : Include explicit water molecules in docking models to improve affinity predictions for hydrophilic substituents .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding constants and identify false positives from docking .

Q. What strategies optimize solubility and stability of triazolo-phthalazine derivatives for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400/ethanol (1:1 v/v) for parenteral formulations .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile groups (e.g., triazole-methyl linkages) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent scanning : Systematically vary the 5-methylisoxazole and triazole-methoxy groups. For example:
  • Replace methylisoxazole with pyrazole to assess π-π stacking effects .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phthalazine ring to enhance CYP51 binding .
  • 3D-QSAR models : Generate CoMFA/CoMSIA models using bioactivity data from analogs in to predict critical steric/electrostatic regions.

Q. What experimental designs address low yields in multi-step syntheses of triazolo-phthalazines?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors for cyclization steps to improve heat/mass transfer and reduce side reactions .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to attach aryl groups at the 6-position .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazones) and adjust reaction times/temperatures accordingly .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 2
Reactant of Route 2
3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine

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